Cas no 17153-20-7 (3-methyl-1,2-oxazole-4-carboxylic acid)

3-Methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic carboxylic acid featuring a methyl-substituted oxazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its oxazole core contributes to its stability and reactivity, making it valuable for constructing complex molecular frameworks. The carboxylic acid functional group allows for further derivatization, enabling the formation of amides, esters, and other derivatives. Its well-defined structure and consistent purity make it suitable for research and industrial applications requiring precise chemical building blocks. The compound is typically handled under standard laboratory conditions, with attention to compatibility in synthetic pathways.
3-methyl-1,2-oxazole-4-carboxylic acid structure
17153-20-7 structure
Product Name:3-methyl-1,2-oxazole-4-carboxylic acid
CAS No:17153-20-7
MF:C5H5NO3
MW:127.098101377487
MDL:MFCD01318161
CID:50664
PubChem ID:4589692
Update Time:2025-05-23

3-methyl-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methylisoxazole-4-carboxylic acid
    • 3-methyl-4-isoxazolecarboxylic acid
    • 3-Methylisoxazole-4-
    • 3-methyl-1,2-oxazole-4-carboxylic acid
    • AKOS PAO-1630
    • 3-Methyl-4-Isoxazolecarboxylic Acid(WX614141)
    • 3-Methyl-1,2-oxazole-4-carboxylic acid, 4-Carboxy-3-methylisoxazole
    • 3-Methylisoxazole-4-carboxylicacid
    • 3-METHYLISOXAZOLE-4-CARBOXYLIC ACID, 98+%
    • 3-Methyl-4-isoxazolecarboxylicacid
    • 3-methyl-isoxazole-4-carboxylic acid
    • 4-Isoxazolecarboxylic acid, 3-methyl-
    • YBLSBWHFPXDRHC-UHFFFAOYSA-N
    • PubChem10465
    • AMOT0112
    • AM786
    • 3-methylisoxazole-s-carboxylic acid
    • 4-Isoxazolecarboxylicacid,3-methyl-
    • SBB
    • A3783
    • 17153-20-7
    • EN300-99518
    • CS-W002761
    • MFCD01318161
    • SCHEMBL263448
    • J-512856
    • FT-0616166
    • AKOS003674106
    • 4-Carboxy-3-methylisoxazole
    • PS-5882
    • SY014142
    • DTXSID20404622
    • A811334
    • 3-Methyl-4-isoxazolecarboxylic acid, AldrichCPR
    • STK695175
    • 3-Methyl-4-isoxazolecarboxylic Acid;
    • MDL: MFCD01318161
    • Inchi: 1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8)
    • InChI Key: YBLSBWHFPXDRHC-UHFFFAOYSA-N
    • SMILES: O1C=C(C(=O)O)C(C)=N1
    • BRN: 114157

Computed Properties

  • Exact Mass: 127.02700
  • Monoisotopic Mass: 127.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.3

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.348
  • Melting Point: 183-190 ºC
  • Boiling Point: 303.6°C at 760 mmHg
  • Flash Point: 303.6 °C at 760 mmHg
  • Refractive Index: 1.514
  • PSA: 63.33000
  • LogP: 0.68120
  • Solubility: Uncertain

3-methyl-1,2-oxazole-4-carboxylic acid Security Information

3-methyl-1,2-oxazole-4-carboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-methyl-1,2-oxazole-4-carboxylic acid Production Method

3-methyl-1,2-oxazole-4-carboxylic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:17153-20-7)3-Methyl-4-isoxazolecarboxylic acid
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
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Amadis Chemical Company Limited
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(CAS:17153-20-7)3-methyl-1,2-oxazole-4-carboxylic acid
Order Number:A3783
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:25
Price ($):1212.0/404.0/166.0
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3-methyl-1,2-oxazole-4-carboxylic acid Related Literature

  • 1. 1,3-Dipolar cycloaddition route to nitrogen heterocyclic triones
    Raymond C. F. Jones,Gurdip Bhalay,Paul A. Carter,Kathryn A. M. Duller,Stephen H. Dunn J. Chem. Soc. Perkin Trans. 1 1999 765
  • 2. 1,3-Dipolar cycloaddition route to oxygen heterocyclic triones
    Raymond C. F. Jones,Kathryn A. M. Duller,Simone I. E. Vulto J. Chem. Soc. Perkin Trans. 1 1998 411
  • 3. 1120. Derivatives of 6-aminopenicillanic acid. Part VIII. Further analogues of 3-O-chorophenyl-5-methyl-4-isoxazolylpenicillin
    J. C. Hanson,A. A. W. Long,J. H. C. Nayler,E. R. Stove J. Chem. Soc. 1965 5976
  • 4. 1113. Derivatives of 6-aminopenicillanic acid. Part VII. Further 3,5-disubstituted isoxazole-4-carboxylic acid derivatives
    F. P. Doyle,J. C. Hanson,A. A. W. Long,J. H. C. Nayler J. Chem. Soc. 1963 5845
  • 5. 1112. Derivatives of 6-aminopenicillanic acid. Part VI. Penicillins from 3- and 5-phenylisoxazole-4-carboxylic acids and their alkyl and halogen derivatives
    F. P. Doyle,J. C. Hanson,A. A. W. Long,J. H. C. Nayler,E. R. Stove J. Chem. Soc. 1963 5838

Additional information on 3-methyl-1,2-oxazole-4-carboxylic acid

Recent Advances in the Study of 3-Methyl-1,2-oxazole-4-carboxylic Acid (CAS: 17153-20-7) in Chemical Biology and Pharmaceutical Research

3-Methyl-1,2-oxazole-4-carboxylic acid (CAS: 17153-20-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its oxazole ring and carboxylic acid functional group, serves as a key building block in the synthesis of various bioactive molecules. Recent studies have explored its potential as a pharmacophore in drug design, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.

One of the most notable developments in the study of 3-methyl-1,2-oxazole-4-carboxylic acid is its role in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's efficacy, leading to the identification of several promising candidates for further preclinical evaluation. These findings highlight the potential of 3-methyl-1,2-oxazole-4-carboxylic acid as a scaffold for developing next-generation antibiotics.

In addition to its antimicrobial properties, 3-methyl-1,2-oxazole-4-carboxylic acid has been investigated for its anti-inflammatory effects. A recent study in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). The study utilized in vitro and in vivo models to validate the anti-inflammatory activity, suggesting that these derivatives could serve as potential leads for treating chronic inflammatory diseases. The researchers also emphasized the compound's favorable pharmacokinetic profile, which enhances its suitability for drug development.

Another area of interest is the compound's application in cancer research. A 2024 study published in European Journal of Medicinal Chemistry explored the anticancer potential of 3-methyl-1,2-oxazole-4-carboxylic acid derivatives. The study revealed that these compounds induce apoptosis in various cancer cell lines, including breast and lung cancer, by targeting specific signaling pathways. Molecular docking studies further elucidated the interactions between the derivatives and their biological targets, providing insights into their mechanism of action. These findings underscore the compound's potential as a starting point for designing novel anticancer therapies.

The synthesis of 3-methyl-1,2-oxazole-4-carboxylic acid and its derivatives has also seen significant advancements. Recent publications in Organic Letters and Advanced Synthesis & Catalysis describe innovative synthetic routes that improve yield and selectivity. For instance, a 2023 study introduced a catalytic asymmetric synthesis method, enabling the production of enantiomerically pure derivatives. Such methodological improvements are critical for scaling up production and facilitating further biological evaluation.

In conclusion, 3-methyl-1,2-oxazole-4-carboxylic acid (CAS: 17153-20-7) continues to be a focal point in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent synthetic advancements, position it as a valuable scaffold for drug discovery. Future research should focus on optimizing its derivatives for clinical applications and exploring its potential in other therapeutic areas. This briefing underscores the importance of ongoing studies to fully realize the compound's therapeutic potential.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:17153-20-7)3-Methyl-4-isoxazolecarboxylic acid
sfd12074
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:17153-20-7)3-methyl-1,2-oxazole-4-carboxylic acid
A3783
Purity:99%/99%/99%
Quantity:100g/25g/10g
Price ($):1212.0/404.0/166.0
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